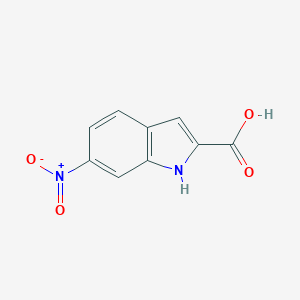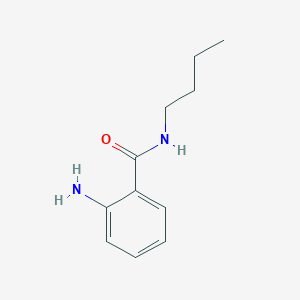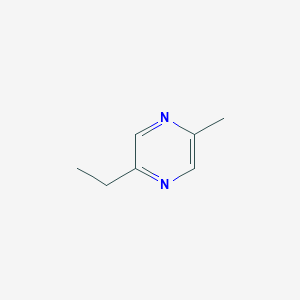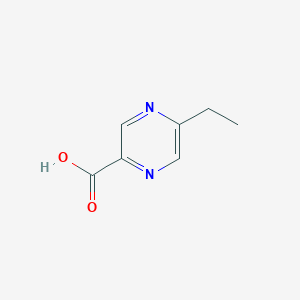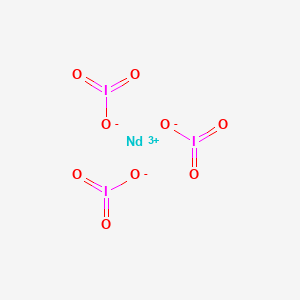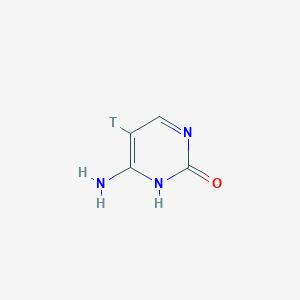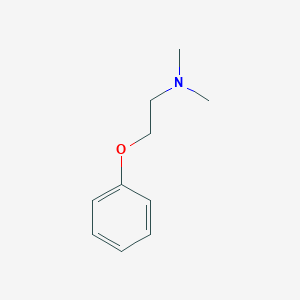![molecular formula C15H13N3O B082562 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one CAS No. 14133-24-5](/img/structure/B82562.png)
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrido[2,3-d]pyrimidine derivative that exhibits a unique chemical structure with promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of specific enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease patients.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, it has been found to inhibit the replication of hepatitis C virus by targeting the viral RNA polymerase. Physiologically, it has been reported to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic applications. Additionally, its reported biological activities make it a promising candidate for further research. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one. One potential avenue is the investigation of its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Moreover, the development of more efficient synthesis methods and the investigation of its toxicity and pharmacokinetics are essential for its further development. Additionally, the investigation of its potential as a lead compound for drug development is an exciting area for future research.
Conclusion:
In conclusion, 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that exhibits promising biological activities. Its reported anticancer, antiviral, and cognitive-enhancing effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics. The investigation of its potential as a lead compound for drug development is an exciting area for future research.
Métodos De Síntesis
The synthesis of 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has been reported in several scientific studies. One of the most common methods involves the reaction of 2-aminopyridine with 2-methyl-3-(2-methylphenyl)propenal in the presence of a Lewis acid catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. Other methods include the use of different aldehydes and amines as starting materials.
Aplicaciones Científicas De Investigación
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess antiviral activity against hepatitis C virus and dengue virus. Furthermore, it has shown promising results in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase activity.
Propiedades
Número CAS |
14133-24-5 |
|---|---|
Nombre del producto |
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one |
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-10-6-3-4-8-13(10)18-11(2)17-14-12(15(18)19)7-5-9-16-14/h3-9H,1-2H3 |
Clave InChI |
NADVLYCKRMAINU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC=N3)C |
SMILES canónico |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC=N3)C |
Otros números CAS |
14133-24-5 |
Sinónimos |
2-methyl-3-(2'-methylphenyl)-4-oxo-3,4-dihydropyrido(2,3-d)pyrimidine Kr 100 Kr-100 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)





